molecular formula C20H17ClO4 B2492378 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618391-33-6

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2492378
CAS No.: 618391-33-6
M. Wt: 356.8
InChI Key: VRKABNFKRCDHHR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and a 2,2-dimethylpropanoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a 4-chlorophenyl halide in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms and identify potential targets.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can be compared with other chromen-4-one derivatives, such as:

    3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a methyl group instead of a chlorine atom.

    3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of a chlorine atom.

    3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO4/c1-20(2,3)19(23)25-14-8-9-15-17(10-14)24-11-16(18(15)22)12-4-6-13(21)7-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKABNFKRCDHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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